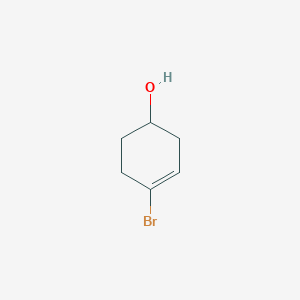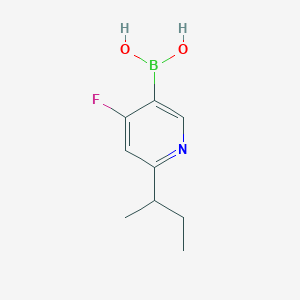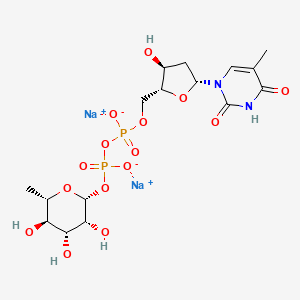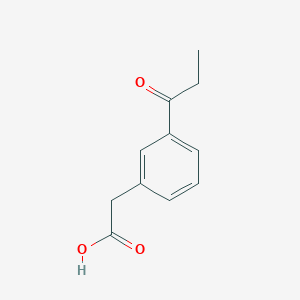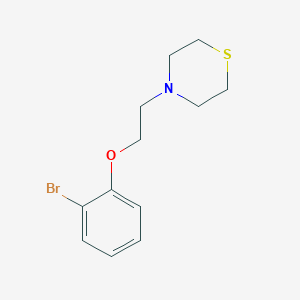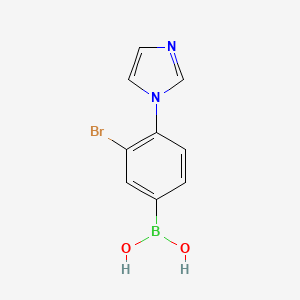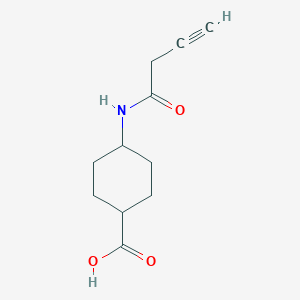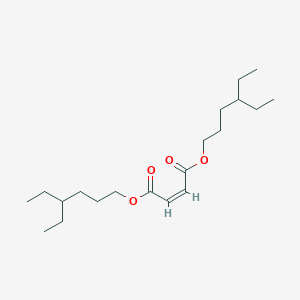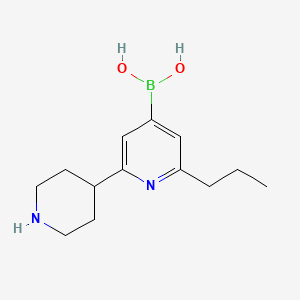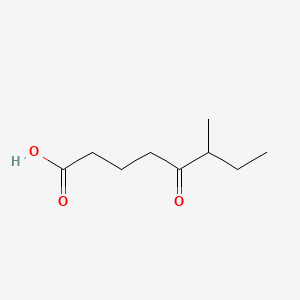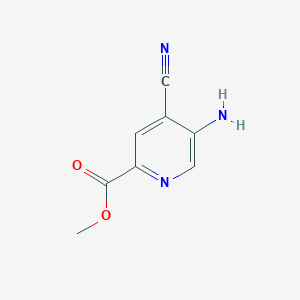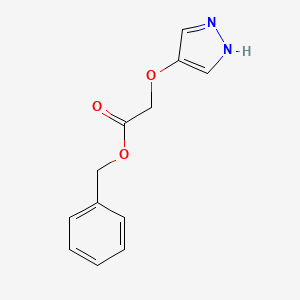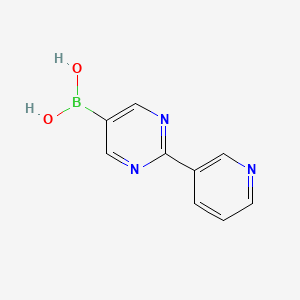
(2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that features a pyridine ring and a pyrimidine ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in the design of sensors and drug delivery systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as ethanol or water) under an inert atmosphere .
Industrial Production Methods: Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors is becoming increasingly popular in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields alcohols or ketones, while reduction produces alkanes .
Scientific Research Applications
(2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the design of enzyme inhibitors and as a tool for studying biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the design of sensors and drug delivery systems. The compound can interact with specific molecular targets, such as enzymes or receptors, to modulate their activity and produce desired biological effects .
Comparison with Similar Compounds
- (2-(Pyridin-2-yl)pyrimidin-5-yl)boronic acid
- (2-(Piperidin-1-yl)pyrimidin-5-yl)boronic acid
- (2-(Thienyl)pyrimidin-5-yl)boronic acid
Comparison: (2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. For example, the presence of both pyridine and pyrimidine rings allows for versatile interactions with various molecular targets, making it a valuable tool in medicinal chemistry and material science .
Properties
Molecular Formula |
C9H8BN3O2 |
|---|---|
Molecular Weight |
200.99 g/mol |
IUPAC Name |
(2-pyridin-3-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C9H8BN3O2/c14-10(15)8-5-12-9(13-6-8)7-2-1-3-11-4-7/h1-6,14-15H |
InChI Key |
LOMBSGQVUHYVJV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)C2=CN=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


